ethyl2-(6-amino-9H-purin-9-yl)propanoate
Description
Ethyl2-(6-amino-9H-purin-9-yl)propanoate is a purine derivative characterized by a 6-amino-substituted purine core linked to a propanoate ethyl ester at the N9 position. Its molecular formula is C9H13N5O2 (molecular weight: 221.22 g/mol). This compound is structurally related to adenine derivatives and serves as a precursor or intermediate in pharmaceutical chemistry, particularly in the synthesis of antiviral prodrugs like Tenofovir analogs .
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2-(6-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
WLOASRMKUCPDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-amino-9H-purin-9-yl)propanoate typically involves the esterification of 2-(6-amino-9H-purin-9-yl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(6-amino-9H-purin-9-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis due to its structural similarity to adenine.
Medicine: Investigated for its potential antiviral and anticancer properties. It may act as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(6-amino-9H-purin-9-yl)propanoate involves its interaction with biological macromolecules. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The compound may inhibit enzymes involved in DNA and RNA synthesis, leading to antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl2-(6-Amino-9H-Purin-9-yl)Acetate
- Structure: Features an acetate ester (CH2COOEt) instead of propanoate.
- Molecular Formula : C9H11N5O2 (MW: 221.22 g/mol).
- Key Difference: Shorter alkyl chain reduces steric bulk but may decrease metabolic stability compared to propanoate esters .
6-Amino-9H-Purine-9-Propanoic Acid
Ester Group Modifications
Methyl 3-(6-Amino-9H-Purin-9-yl)Propanoate
- Structure: Methyl ester (COOMe) at the terminal position of the propanoate chain.
- Molecular Formula : C9H11N5O2 (MW: 221.22 g/mol).
Tenofovir Alafenamide Fumarate
- Structure: A complex phosphate ester prodrug with an isopropyl ester and phenoxy-phosphoryl group.
- Molecular Formula : C21H29N6O5P (MW: 476.47 g/mol).
- Key Difference : The isopropyl ester and phosphonate group enhance oral bioavailability and intracellular activation, making it a clinically approved antiviral agent for HIV .
Data Table: Structural and Functional Comparisons
Biological Activity
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate, also known as ethyl-S6-thioguanosine, is a synthetic analog of the purine nucleoside guanosine. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and antiparasitic research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has a molecular weight of 305.31 g/mol and appears as a white crystalline powder. Its melting point ranges from 179 to 181°C, and it exhibits a solubility of 21.1 mg/mL in water. The compound is synthesized through various chemical pathways that enhance its interaction with biological targets.
Antiviral Activity
Research indicates that ethyl 2-(6-amino-9H-purin-9-yl)propanoate demonstrates significant antiviral properties. It selectively inhibits the replication of several viruses, including:
| Virus Type | Inhibition Mechanism | Reference |
|---|---|---|
| Dengue Virus | Disruption of viral RNA synthesis | |
| Zika Virus | Inhibition of viral entry into host cells | |
| Human Immunodeficiency Virus (HIV) | Interference with reverse transcription |
In vitro studies have shown that this compound can reduce viral load significantly, making it a candidate for further development as an antiviral agent.
Anticancer Activity
Ethyl 2-(6-amino-9H-purin-9-yl)propanoate has also been evaluated for its anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis | |
| Colon Cancer | 12 | Cell cycle arrest at G2/M phase | |
| Leukemia | 10 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.
Antiparasitic Activity
The compound has shown promising results against parasitic infections:
| Parasite | Activity | Reference |
|---|---|---|
| Trypanosoma brucei | Effective at low concentrations | |
| Plasmodium falciparum | Significant reduction in parasitemia |
These results highlight the potential for ethyl 2-(6-amino-9H-purin-9-yl)propanoate in treating parasitic diseases.
Toxicity and Safety
Studies indicate that ethyl 2-(6-amino-9H-purin-9-yl)propanoate exhibits low toxicity in both in vitro and in vivo models. However, comprehensive toxicological assessments in humans are still required to establish safety profiles for clinical applications. Preliminary data suggest minimal side effects at therapeutic doses.
Current Research and Applications
Current research focuses on the following areas:
- Drug Development : Investigating the potential of ethyl 2-(6-amino-9H-purin-9-yl)propanoate as a lead compound for new antiviral and anticancer drugs.
- Molecular Biology : Utilizing the compound as a molecular probe to study nucleic acids and protein interactions.
- Biotechnology : Exploring applications in biotechnological processes due to its unique properties.
Limitations and Future Directions
While the biological activity of ethyl 2-(6-amino-9H-purin-9-yl)propanoate is promising, limitations include:
- Lack of comprehensive human studies on toxicity and efficacy.
- Need for optimization in drug formulation for better bioavailability.
Future research should aim to address these limitations through clinical trials and further mechanistic studies to fully elucidate its biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
